REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])=[CH:3][C:4](Cl)=[O:5].Cl.[CH3:9][NH:10][O:11][CH3:12].C(N(CC)CC)C>ClCCl>[CH3:12][O:11][N:10]([CH3:9])[C:4](=[O:5])[CH:3]=[C:2]([CH3:7])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
28.2 mL
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)Cl)C
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred 1 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The resultant mixture was washed with 1 N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with 1 N sodium hydroxide and dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residue vacuum distilled (60° to 70° C. at 0.2 mm Hg)
|
Type
|
CUSTOM
|
Details
|
to give the product, 26.8 g (74%) as a colorless oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CON(C(C=C(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |